Cas no 37460-22-3 (H-Ala-Gly-Ala-OH)

H-Ala-Gly-Ala-OH is a tripeptide composed of two alanine residues and one glycine residue, linked via peptide bonds. This compound serves as a valuable model in peptide research, offering insights into structural and conformational properties of small peptides. Its simple yet defined sequence makes it useful for studying peptide folding, stability, and interactions with other biomolecules. The presence of glycine enhances flexibility, while alanine contributes to secondary structure formation, making it relevant for investigating beta-sheet or helical motifs. Additionally, H-Ala-Gly-Ala-OH is employed in enzymatic studies, substrate specificity assays, and as a reference standard in analytical chemistry. Its purity and well-characterized properties ensure reproducibility in experimental applications.
H-Ala-Gly-Ala-OH structure
H-Ala-Gly-Ala-OH structure
Product Name:H-Ala-Gly-Ala-OH
CAS No:37460-22-3
MF:C8H15N3O4
MW:217.222401857376
MDL:MFCD00190743
CID:296825
PubChem ID:7019039
Update Time:2025-11-01

H-Ala-Gly-Ala-OH Chemical and Physical Properties

Names and Identifiers

    • L-Alanine,L-alanylglycyl-
    • Ala-Gly-Ala
    • H-Ala-Gly-Ala-OH
    • H-β-Ala-Gly-β-Ala-OH
    • L-AlaGly-L-Ala-OH
    • L-alanylglycyl-L-alanine
    • 37460-22-3
    • Alanyl-glycyl-alanine
    • CHEBI:158170
    • (S)-2-(2-((S)-2-aminopropanamido)acetamido)propanoic acid
    • MFCD00190743
    • alanyl-glycylalanine
    • CHEMBL1221890
    • (2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoic Acid
    • SCHEMBL2555751
    • HY-P4242
    • CS-0653318
    • L-alanyl-glycyl-L-alanine
    • MDL: MFCD00190743
    • Inchi: 1S/C8H15N3O4/c1-4(9)7(13)10-3-6(12)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1
    • InChI Key: ZVFVBBGVOILKPO-WHFBIAKZSA-N
    • SMILES: O=C(CNC([C@H](C)N)=O)N[C@H](C(=O)O)C

Computed Properties

  • Exact Mass: 217.10600
  • Monoisotopic Mass: 217.10625597g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.9
  • Topological Polar Surface Area: 122Ų

Experimental Properties

  • PSA: 121.52000
  • LogP: -0.47880

H-Ala-Gly-Ala-OH Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

H-Ala-Gly-Ala-OH Pricemore >>

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H-Ala-Gly-Ala-OH Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:37460-22-3)H-Ala-Gly-Ala-OH
Order Number:A1182394
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:49
Price ($):282.0
Email:sales@amadischem.com

Additional information on H-Ala-Gly-Ala-OH

Professional Introduction to Compound with CAS No. 37460-22-3 and Product Name: H-Ala-Gly-Ala-OH

The compound with the CAS number 37460-22-3 and the product name H-Ala-Gly-Ala-OH represents a significant advancement in the field of biochemical research and pharmaceutical development. This tripeptide, composed of alanine (Ala), glycine (Gly), and alanine (Ala) with an amino (NH₂) group at the N-terminal and a carboxyl (COOH) group at the C-terminal, has garnered considerable attention due to its unique structural properties and potential applications in various biomedical contexts.

Structurally, H-Ala-Gly-Ala-OH is a linear peptide sequence that mimics natural amino acid sequences found in proteins. Its simplicity, yet functional complexity, makes it a valuable tool in synthetic biology and drug design. The presence of two alanine residues at both ends of the glycine linker introduces specific conformational preferences, which can be exploited for targeted interactions with biological molecules.

Recent research has highlighted the role of such small peptides in modulating cellular processes. For instance, studies have demonstrated that dipeptides and tripeptides can serve as substrates or inhibitors for various enzymes, influencing metabolic pathways and signaling cascades. The sequence Ala-Gly-Ala has been found to exhibit properties that make it particularly useful in developing enzyme inhibitors, especially those targeting proteases and peptidases. These enzymes are critical in numerous physiological processes, including wound healing, inflammation, and cancer progression.

In the realm of drug development, H-Ala-Gly-Ala-OH has shown promise as a scaffold for designing novel therapeutic agents. Its ability to interact with biological targets while maintaining structural stability makes it an attractive candidate for further exploration. Researchers have been investigating its potential in creating peptidomimetics—molecules that mimic the behavior of peptides but with improved pharmacokinetic properties. Such mimetics could offer advantages over traditional peptide-based drugs, including enhanced bioavailability and reduced immunogenicity.

One of the most compelling aspects of H-Ala-Gly-Ala-OH is its role in regenerative medicine. Studies have indicated that certain peptide sequences can stimulate tissue repair and regeneration by activating specific cellular pathways. The alanine-glycine-alanine motif has been observed to promote angiogenesis—the formation of new blood vessels—by interacting with growth factors like vascular endothelial growth factor (VEGF). This property makes it particularly relevant for developing treatments for ischemic diseases, such as chronic wounds and diabetic foot ulcers.

Moreover, the application of computational modeling and machine learning techniques has further enhanced the understanding of H-Ala-Gly-Ala-OH's interactions with biological targets. These advanced methodologies allow researchers to predict binding affinities, optimize peptide sequences, and identify potential lead compounds for drug development. The integration of experimental data with computational predictions has accelerated the discovery process, enabling more efficient translation from bench to bedside.

The synthesis of H-Ala-Gly-Ala-OH also presents an interesting challenge due to its specific stereochemical requirements. The precise arrangement of amino acids is crucial for its biological activity, necessitating high-fidelity synthetic methods. Techniques such as solid-phase peptide synthesis (SPPS) have been employed to ensure accurate construction of the peptide chain. Advances in synthetic chemistry have made it possible to produce complex peptides with high purity and yield, facilitating their use in both research and clinical applications.

In conclusion, H-Ala-Gly-Ala-OH, identified by CAS number 37460-22-3, represents a significant contribution to the field of biochemical research and pharmaceutical innovation. Its unique structural features and biological activities make it a versatile tool for modulating cellular processes and developing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in advancing biomedical science is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:37460-22-3)H-Ala-Gly-Ala-OH
A1182394
Purity:99%
Quantity:1g
Price ($):282.0
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